Unveiling the Atomic Architecture of Stibnite (Sb₂S₃): A Technical Guide
Unveiling the Atomic Architecture of Stibnite (Sb₂S₃): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure and lattice parameters of stibnite (Sb₂S₃), a sulfide (B99878) mineral of significant interest for its semiconducting and thermoelectric properties. This document details the crystallographic data, experimental protocols for its determination, and a visual representation of its atomic arrangement, serving as a vital resource for professionals in materials science and drug development.
Crystal Structure and Properties of Stibnite
Stibnite, or antimony trisulfide, crystallizes in the orthorhombic crystal system, a testament to its anisotropic physical properties.[1][2][3] It belongs to the Pnma space group (No. 62), which dictates the symmetry operations that define its atomic arrangement.[1][2][4] The structure is characterized by covalently bonded (Sb₄S₆)n chains that extend parallel to the c-axis. These chains are linked by weaker intermolecular forces, resulting in a layered structure.[4]
The coordination environment of the antimony (Sb) and sulfur (S) atoms is a key feature of the stibnite structure. There are two distinct antimony sites. In one, Sb is coordinated to five sulfur atoms, forming a square pyramid. In the other, it is coordinated to three sulfur atoms in a trigonal pyramidal geometry. This complex coordination contributes to the material's unique electronic and physical properties.[5]
Quantitative Crystallographic Data
The precise dimensions of the stibnite unit cell and the positions of its constituent atoms have been determined through numerous crystallographic studies. The following tables summarize the key quantitative data, providing a comparative overview of the reported lattice parameters and atomic coordinates.
Table 1: Lattice Parameters of Stibnite (Sb₂S₃)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Orthorhombic | Pnma | 11.3107 | 3.8363 | 11.2285 | 90 | 90 | 90 | [1] |
| Orthorhombic | Pnma | 11.31 | 3.84 | 11.23 | 90 | 90 | 90 | [6] |
| Orthorhombic | Pnma | 11.229 | 11.31 | 3.893 | 90 | 90 | 90 | [7] |
| Orthorhombic | Pnma | 11.233(2) | 11.315(2) | 3.838(1) | 90 | 90 | 90 | [8] |
| Orthorhombic | Pnma | 11.314(2) | 3.837(2) | 11.234(3) | 90 | 90 | 90 | [9] |
Table 2: Atomic Coordinates of Stibnite (Sb₂S₃)
The fractional atomic coordinates define the positions of the antimony and sulfur atoms within the unit cell. The Wyckoff positions for the Pnma space group are occupied as follows:
| Atom | Wyckoff Position | x | y | z | Reference |
| Sb1 | 4c | 0.0344 | 0.25 | 0.827 | [4] |
| Sb2 | 4c | 0.1426 | 0.25 | 0.465 | [4] |
| S1 | 4c | 0.124 | 0.25 | 0.621 | [4] |
| S2 | 4c | 0.951 | 0.25 | 0.048 | [4] |
| S3 | 4c | 0.699 | 0.25 | 0.811 | [4] |
Note: The exact atomic coordinates can vary slightly between different refinements.
Experimental Determination of Crystal Structure
The crystallographic data presented above are primarily obtained through X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD are employed to elucidate the atomic structure of stibnite.
Single-Crystal X-ray Diffraction
Single-crystal XRD provides the most accurate determination of crystal structure and atomic positions.
Methodology:
-
Crystal Selection and Mounting: A small, high-quality single crystal of stibnite (typically with dimensions in the micrometer range) is carefully selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or a cryo-loop.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through various angles.
-
Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This includes corrections for Lorentz and polarization factors, as well as absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using direct methods or Patterson synthesis. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, and thermal parameters.
Powder X-ray Diffraction
Powder XRD is a powerful technique for phase identification and for refining lattice parameters of crystalline materials like stibnite.
Methodology:
-
Sample Preparation: A stibnite sample is finely ground to a homogeneous powder (typically with a particle size of <10 µm) to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer. The instrument is typically operated in a Bragg-Brentano geometry with a monochromatic X-ray source (e.g., Cu Kα radiation, λ = 1.5406 Å). The detector scans through a range of 2θ angles, recording the intensity of the diffracted X-rays at each angle.
-
Data Analysis and Rietveld Refinement: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database such as the Powder Diffraction File (PDF). For detailed structural information, Rietveld refinement is performed. This method involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental pattern. The refinement process adjusts various parameters, including lattice parameters, atomic positions, and peak profile parameters, to achieve the best possible fit.
Visualization of the Stibnite Crystal Structure
To provide a clear visual representation of the atomic arrangement in stibnite, the following diagram was generated using the Graphviz (DOT language). This diagram illustrates the connectivity of the antimony and sulfur atoms within the (Sb₄S₆)n chains.
Caption: Schematic of the (Sb₄S₆)n chain in stibnite.
References
- 1. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. deepseadrilling.org [deepseadrilling.org]
- 4. bch.ro [bch.ro]
- 5. xrdukm.wixsite.com [xrdukm.wixsite.com]
- 6. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. researchgate.net [researchgate.net]
- 9. icdd.com [icdd.com]
